4-Iodobenzotrifluoride
Overview
Description
4-Iodobenzotrifluoride, also known as 1-iodo-4-(trifluoromethyl)benzene, is a clear red to pink liquid . It has the odor of halogenated benzene and is insoluble in water . It is miscible with benzene, toluene, ethanol, ether, and halogenated hydrocarbons .
Molecular Structure Analysis
The molecular formula of 4-Iodobenzotrifluoride is C7H4F3I . The InChI Key is SKGRFPGOGCHDPC-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Iodobenzotrifluoride may be employed as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid . It also undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide .Physical And Chemical Properties Analysis
4-Iodobenzotrifluoride has a refractive index of 1.516 (lit.) . It has a boiling point of 185-186 °C/745 mmHg (lit.) and a melting point of -8.33 °C (lit.) . The density of 4-Iodobenzotrifluoride is 1.851 g/mL at 25 °C (lit.) .Scientific Research Applications
Luminescent and Structural Properties in Lanthanide Complexes
4-Iodobenzotrifluoride, as part of the 4-iodobenzoate ligand, plays a significant role in affecting the luminescent and structural properties of europium(III), gadolinium(III), and terbium(III) complexes. These ligands influence the symmetry around the europium(III) ion and affect the non-radiative energy transfer rates in these complexes (Monteiro et al., 2015).
Degradation of Hypervalent Trifluoromethylation Iodine Reagents
4-Iodobenzotrifluoride emerges as a major volatile product in the study of the degradation of hypervalent trifluoromethylation iodine reagents. This research aids in understanding the intrinsic reactivity of these reagents and the potential side reactions caused by degradation pathways (Zhu et al., 2015).
Importance in Halogen Bonding
In the field of crystal engineering, 4-iodobenzoate (a derivative of 4-Iodobenzotrifluoride) plays a crucial role in forming structural motifs involving halogen bonding. This bonding is a key factor in defining the structure and properties of various materials (Pigge et al., 2006).
Applications in Polyvalent Iodine Chemistry
4-Iodobenzotrifluoride is relevant in the broader context of polyvalent iodine chemistry, where iodine compounds are extensively used in various oxidative transformations of organic molecules. This area has seen significant development in organic synthesis due to the environmental benignity and versatility of these reagents (Zhdankin & Stang, 2008).
Solid State Structure and Behavior
Studies on the solid-state structure of 4-iodobenzoic acid, a related compound, provide insights into the physical behavior of such materials at different temperatures. This research contributes to our understanding of intermolecular interactions in the solid state, especially regarding halogen bonding (Nygren et al., 2005).
Safety And Hazards
4-Iodobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-iodo-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRFPGOGCHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060012 | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzotrifluoride | |
CAS RN |
455-13-0 | |
Record name | 1-Iodo-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-iodo-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | lpha,alpha,alpha-Trifluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9YCH292P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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